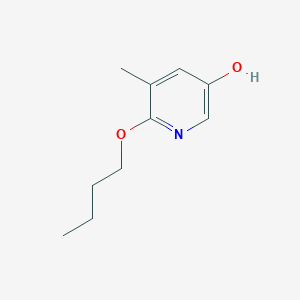

6-Butoxy-5-methylpyridin-3-OL

CAS No.:

Cat. No.: VC13579572

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 6-butoxy-5-methylpyridin-3-ol |

| Standard InChI | InChI=1S/C10H15NO2/c1-3-4-5-13-10-8(2)6-9(12)7-11-10/h6-7,12H,3-5H2,1-2H3 |

| Standard InChI Key | RJKRYHFQZJMPFU-UHFFFAOYSA-N |

| SMILES | CCCCOC1=NC=C(C=C1C)O |

| Canonical SMILES | CCCCOC1=NC=C(C=C1C)O |

Introduction

6-Butoxy-5-methylpyridin-3-OL is a chemical compound belonging to the class of pyridine derivatives. It is characterized by a pyridine ring structure substituted with both butoxy and methyl groups. This compound has garnered attention in various scientific fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and synthetic applications.

Synthesis Methods

The synthesis of 6-Butoxy-5-methylpyridin-3-OL involves various organic chemistry methods, primarily focusing on the functionalization of pyridine derivatives. The specific pathways depend on the desired purity and yield of the final product. Common synthesis techniques include:

-

Functionalization of Pyridine Derivatives: This involves modifying existing pyridine compounds to introduce the butoxy and methyl groups.

-

Purification Steps: Techniques such as recrystallization or chromatography are used to isolate the pure compound from by-products and unreacted materials.

Chemical Reactions and Applications

6-Butoxy-5-methylpyridin-3-OL participates in several chemical reactions due to its functional groups. These reactions require specific conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side products. For example, it can undergo esterification reactions with acid chlorides or anhydrides to form derivatives like 6-Butoxy-5-methylpyridine-3-carboxylic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid chloride/anhydride, solvent (e.g., dimethylformamide) | 6-Butoxy-5-methylpyridine-3-carboxylic acid esters |

Biological Activities and Potential Applications

The biological activities of 6-Butoxy-5-methylpyridin-3-OL are influenced by its interactions with biological systems. While specific mechanisms of action for this compound are not well-documented, modifications in the structure of similar pyridine derivatives significantly affect their biological activity. This suggests that further research on 6-Butoxy-5-methylpyridin-3-OL could reveal its precise mechanisms and potential applications in pharmaceuticals or agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume